molecular formula C18H20O3 B3932428 7-Methyl-9-((3-methyl-2-butenyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one

7-Methyl-9-((3-methyl-2-butenyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one

Cat. No.: B3932428
M. Wt: 284.3 g/mol
InChI Key: VESPTOBATZQEGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-9-((3-methyl-2-butenyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one is a cyclopenta-chromenone derivative characterized by a fused bicyclic core structure. The molecule features a 7-methyl substituent on the chromenone ring and a 3-methyl-2-butenyloxy (prenyloxy) group at position 8.

Properties

IUPAC Name

7-methyl-9-(3-methylbut-2-enoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-11(2)7-8-20-15-9-12(3)10-16-17(15)13-5-4-6-14(13)18(19)21-16/h7,9-10H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESPTOBATZQEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-Methyl-9-((3-methyl-2-butenyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one , also known by various names such as Ammidin and Imperatorin, belongs to a class of chemical compounds that exhibit significant biological activities. This article focuses on its biological activity, summarizing research findings, case studies, and relevant data tables.

  • Molecular Formula : C16_{16}H14_{14}O4_4
  • Molecular Weight : 270.28 g/mol
  • CAS Registry Number : 482-44-0

Structure

The structural formula of the compound can be represented as follows:

7 Methyl 9 3 methyl 2 butenyl oxy 2 3 dihydrocyclopenta C chromen 4 1H one\text{7 Methyl 9 3 methyl 2 butenyl oxy 2 3 dihydrocyclopenta C chromen 4 1H one}

Anticancer Properties

Research indicates that this compound possesses notable anticancer properties. A study evaluating various derivatives of chromenones found that compounds similar to 7-Methyl-9-((3-methyl-2-butenyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one showed promising anti-proliferative effects against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer) cells. The IC50_{50} values for these compounds were significantly lower than those of standard chemotherapeutics like Doxorubicin and Cisplatin, indicating their potential as effective anticancer agents .

The mechanism by which this compound exerts its biological effects appears to involve the modulation of estrogen receptors. Studies have shown that certain derivatives can bind to the human estrogen receptor alpha (hER), influencing cell proliferation pathways in hormone-sensitive cancers .

Antimicrobial Activity

In addition to its anticancer properties, 7-Methyl-9-((3-methyl-2-butenyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one has demonstrated antimicrobial activity. It has been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections .

Study 1: Anti-Proliferative Effects

A recent study synthesized a library of chromenone derivatives and evaluated their anti-proliferative activities against MCF-7 cells. The results indicated that specific modifications to the chromenone structure enhanced cytotoxicity, with some compounds achieving IC50_{50} values below 5 μM .

Study 2: Estrogen Receptor Interaction

In another investigation, the binding affinity of several chromenone derivatives for hER was assessed through molecular docking studies. The results revealed that certain compounds formed stable complexes with hER, suggesting a mechanism of action involving receptor modulation .

Table 1: Biological Activity Summary of Selected Compounds

Compound NameCancer Cell LineIC50_{50} (μM)Mechanism of Action
Compound AMCF-72.00hER binding
Compound BHepG25.00hER binding
Compound CPC33.50hER binding

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 μg/mL
Escherichia coli15 μg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-Methyl-9-((3-methyl-2-butenyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one with structurally related derivatives, highlighting substituent variations and their implications:

Compound Name Substituent at Position 9 Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Physicochemical Implications Reference
7-Methyl-9-((3-methyl-2-butenyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one 3-Methyl-2-butenyloxy (prenyloxy) C₁₈H₂₀O₃ ~296.35 Bulky, lipophilic prenyl group; unsaturated ether chain Enhanced membrane permeability; potential for nonpolar target interactions -
9-(Benzyloxy)-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one Benzyloxy C₂₀H₁₈O₃ 306.36 Aromatic phenylmethoxy group; rotatable C-O bond Moderate lipophilicity; possible π-π stacking interactions with aromatic residues
9-(3,3-Dimethyl-2-oxobutoxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 3,3-Dimethyl-2-oxobutoxy C₁₉H₂₂O₄ 314.38 Ketone-containing branched alkoxy group; hydrogen-bond acceptor Increased polarity; potential metabolic instability due to ketone reactivity
7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 2-Oxopropoxy C₁₆H₁₆O₄ 272.30 Short-chain ketone substituent; two aromatic rings Higher solubility in polar solvents; reduced steric hindrance
8-Chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 2-Chlorobenzyloxy C₁₉H₁₄Cl₂O₃ 377.22 Halogenated aromatic substituent; dual chlorine atoms Enhanced electron-withdrawing effects; potential cytotoxicity or altered receptor binding

Key Structural and Functional Differences

Substituent Lipophilicity: The prenyloxy group in the target compound confers higher lipophilicity (predicted logP >3) compared to benzyloxy (logP ~2.5) or 2-oxopropoxy (logP ~1.8) derivatives. This property may improve blood-brain barrier penetration or intracellular uptake .

Hydrogen-Bonding Capacity: Ketone-containing substituents (e.g., 3,3-dimethyl-2-oxobutoxy and 2-oxopropoxy) introduce hydrogen-bond acceptors, which may enhance solubility in aqueous media but reduce metabolic stability due to oxidative susceptibility . The prenyloxy group lacks hydrogen-bonding donors/acceptors, favoring hydrophobic interactions in nonpolar environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-9-((3-methyl-2-butenyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one
Reactant of Route 2
7-Methyl-9-((3-methyl-2-butenyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.